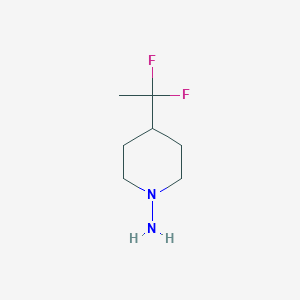
4-(1,1-Difluoroethyl)piperidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoroethyl)piperidin-1-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The presence of the difluoroethyl group in this compound adds unique properties that can be exploited in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)piperidin-1-amine can be achieved through several methods. One common approach involves the reaction of piperidine with a difluoroethylating agent under controlled conditions. For example, the reaction of piperidine with 1,1-difluoroethane in the presence of a suitable catalyst can yield the desired compound. Another method involves the use of difluoroethyl halides, such as 1,1-difluoroethyl bromide, in a nucleophilic substitution reaction with piperidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,1-Difluoroethyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Addition: Electrophiles like halogens and nucleophiles such as amines and alcohols can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(1,1-Difluoroethyl)piperidin-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1,1-Difluoroethyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Piperidine: A simple six-membered heterocyclic amine without the difluoroethyl group.
4-(1,1-Difluoroethyl)piperidine: Similar structure but lacks the amine group.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the difluoroethyl group.
Uniqueness: 4-(1,1-Difluoroethyl)piperidin-1-amine is unique due to the presence of both the piperidine ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, which are advantageous in drug design and other research areas.
Propriétés
Formule moléculaire |
C7H14F2N2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4-(1,1-difluoroethyl)piperidin-1-amine |
InChI |
InChI=1S/C7H14F2N2/c1-7(8,9)6-2-4-11(10)5-3-6/h6H,2-5,10H2,1H3 |
Clé InChI |
FQGZVGJHKGCTGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(CC1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


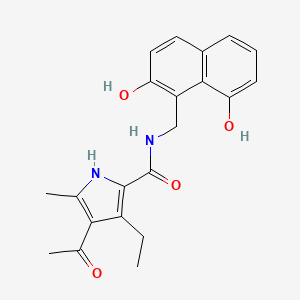

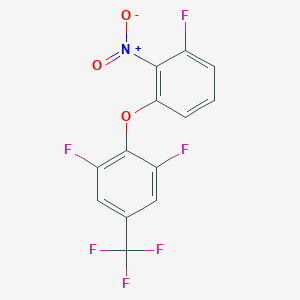
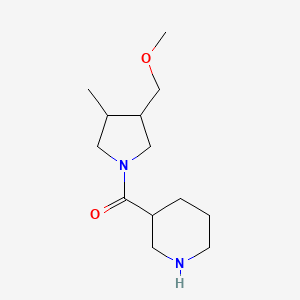
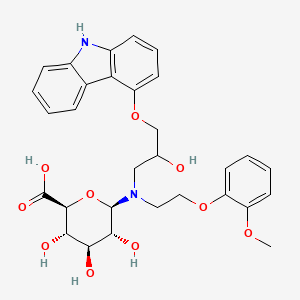
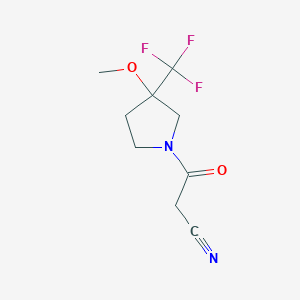
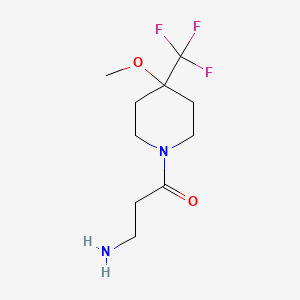
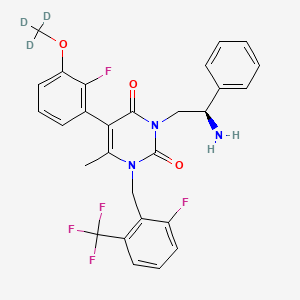
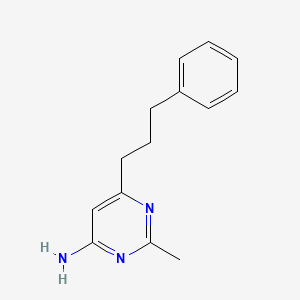
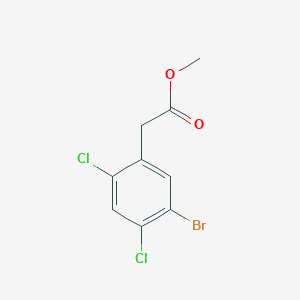
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
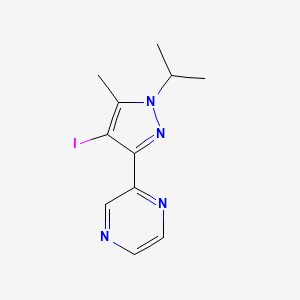
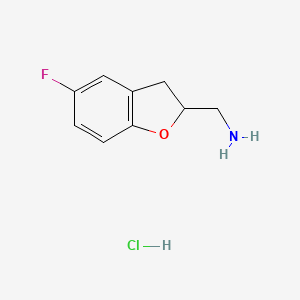
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
